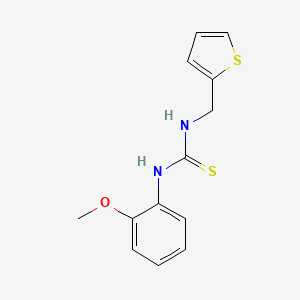
N-(2-methoxyphenyl)-N'-(2-thienylmethyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyphenyl)-N'-(2-thienylmethyl)thiourea, also known as MTU, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a thiourea derivative that has been synthesized using a variety of methods, and has been shown to have a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-(2-methoxyphenyl)-N'-(2-thienylmethyl)thiourea is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and proliferation. N-(2-methoxyphenyl)-N'-(2-thienylmethyl)thiourea has been shown to inhibit the activity of the enzyme thioredoxin reductase, which is involved in redox signaling and has been implicated in cancer progression. Additionally, N-(2-methoxyphenyl)-N'-(2-thienylmethyl)thiourea has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell signaling and has been implicated in various diseases.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-N'-(2-thienylmethyl)thiourea has been shown to have a range of biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, and modulation of immune function. It has been shown to have anti-tumor effects in various cancer cell lines, and has been investigated as a potential treatment for breast cancer, lung cancer, and other types of cancer. Additionally, N-(2-methoxyphenyl)-N'-(2-thienylmethyl)thiourea has been shown to have antiviral activity against HIV-1, and has been studied as a potential treatment for viral infections.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methoxyphenyl)-N'-(2-thienylmethyl)thiourea has several advantages for use in lab experiments, including its high purity and good solubility in water and organic solvents. Additionally, it has been shown to have low toxicity and good stability under a range of conditions. However, there are also limitations to its use, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and handling.
Orientations Futures
There are many potential future directions for research on N-(2-methoxyphenyl)-N'-(2-thienylmethyl)thiourea, including further investigation of its mechanism of action and potential applications in cancer research and drug development. Additionally, there is a need for further studies on the safety and toxicity of N-(2-methoxyphenyl)-N'-(2-thienylmethyl)thiourea, as well as its potential interactions with other drugs and compounds. Furthermore, there is a need for the development of new and improved methods for the synthesis of N-(2-methoxyphenyl)-N'-(2-thienylmethyl)thiourea, which could help to reduce its cost and increase its availability for research purposes.
Méthodes De Synthèse
N-(2-methoxyphenyl)-N'-(2-thienylmethyl)thiourea can be synthesized using a variety of methods, including the reaction of 2-methoxyaniline with thiophosgene, followed by reaction with potassium thiocyanate. Another method involves the reaction of 2-methoxyaniline with thioacetic acid, followed by reaction with thionyl chloride and potassium thiocyanate. These methods have been shown to produce high yields of N-(2-methoxyphenyl)-N'-(2-thienylmethyl)thiourea with good purity.
Applications De Recherche Scientifique
N-(2-methoxyphenyl)-N'-(2-thienylmethyl)thiourea has been studied for its potential applications in scientific research, particularly in the areas of cancer research and drug development. It has been shown to have anti-tumor effects in vitro and in vivo, and has been investigated as a potential treatment for various types of cancer. Additionally, N-(2-methoxyphenyl)-N'-(2-thienylmethyl)thiourea has been shown to have antiviral activity against HIV-1, and has been studied as a potential treatment for viral infections.
Propriétés
IUPAC Name |
1-(2-methoxyphenyl)-3-(thiophen-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS2/c1-16-12-7-3-2-6-11(12)15-13(17)14-9-10-5-4-8-18-10/h2-8H,9H2,1H3,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKRPUVJDKPJNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

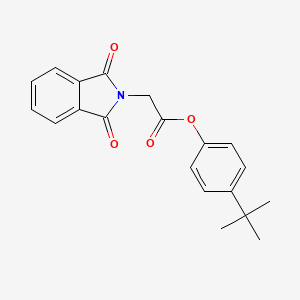
![N-isopropyl-4-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B5889161.png)
![4-chloro-2-({[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}methyl)phenol](/img/structure/B5889164.png)
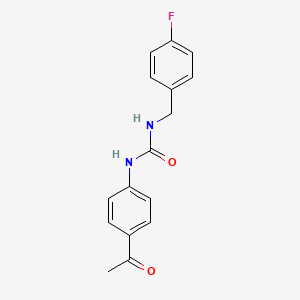
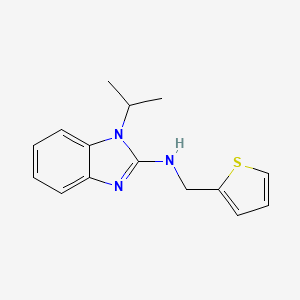
![3-[(4-methoxy-3-nitrobenzoyl)amino]-2-methylbenzoic acid](/img/structure/B5889191.png)
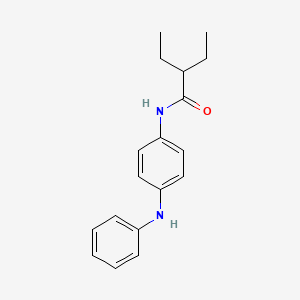
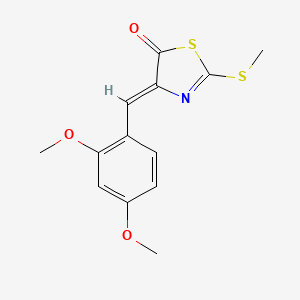
![N'-[(4-bromobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5889207.png)
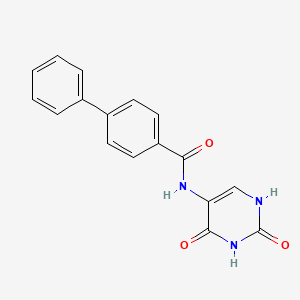
![5-[(4H-1,2,4-triazol-3-ylthio)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5889219.png)
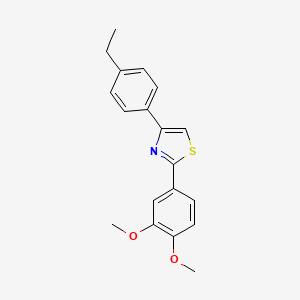
![ethyl cyano(4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)acetate](/img/structure/B5889242.png)
![4-{[4-(4-ethylphenyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5889248.png)